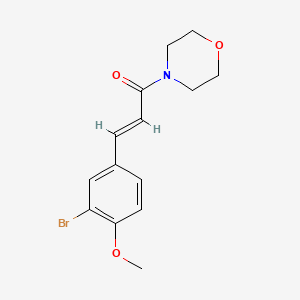

(2e)-3-(3-Bromo-4-methoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(3-bromo-4-methoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3/c1-18-13-4-2-11(10-12(13)15)3-5-14(17)16-6-8-19-9-7-16/h2-5,10H,6-9H2,1H3/b5-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOKRPNYRVLUPY-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCOCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one, commonly referred to as a phenylcinnamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and agriculture. This compound is characterized by its unique structure, which includes a bromo-substituted aromatic ring and a morpholine moiety, contributing to its diverse biological effects.

- Chemical Formula : C₁₄H₁₆BrNO₃

- CAS Number : 1247884-64-5

- Molecular Weight : 328.19 g/mol

Biological Activity Overview

The biological activities of (2E)-3-(3-bromo-4-methoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one have been explored in various studies, revealing its potential as an anticancer agent and fungicide.

Anticancer Activity

Research indicates that phenylcinnamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical carcinoma), HT-29 (colorectal carcinoma), MCF-7 (breast carcinoma), and Jurkat (leukemia).

- IC₅₀ Values : Compounds similar to (2E)-3-(3-bromo-4-methoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one demonstrate IC₅₀ values ranging from 2.2 to 21.7 μM, indicating their effectiveness in inhibiting cell growth .

Table 1 summarizes the antiproliferative activity of selected derivatives:

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 4a | HeLa | 10.5 |

| 4b | MCF-7 | 8.0 |

| 4c | HT-29 | 15.0 |

| 4d | Jurkat | 12.0 |

The presence of substituents on the phenyl ring significantly influences the potency of these compounds. For example, introducing methoxy groups at specific positions enhances activity against certain cancer cell lines, while electron-withdrawing groups can reduce it .

The mechanism through which (2E)-3-(3-bromo-4-methoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one exerts its anticancer effects involves the inhibition of key cellular pathways:

- CDK9 Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinase 9 (CDK9), leading to reduced transcriptional activity of RNA polymerase II and downregulation of anti-apoptotic proteins such as Mcl-1 .

Agricultural Applications

In addition to its anticancer properties, this compound has been investigated for its potential use as a fungicide:

- Target Pathogens : Studies indicate effectiveness against specific plant pathogens, suggesting its utility in agricultural settings .

Case Studies

A notable case study examined the effects of related phenylcinnamide derivatives on human peripheral blood mononuclear cells (PBMCs):

Scientific Research Applications

Overview

(2e)-3-(3-Bromo-4-methoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one, also known by its CAS number 5989-76-4, is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of prop-2-en-1-one have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that compounds with a morpholine group can enhance the efficacy of anticancer agents by modulating cellular pathways involved in survival and proliferation.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. A related study highlighted the role of similar compounds in inhibiting pro-inflammatory cytokines, suggesting that (2e)-3-(3-bromo-4-methoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one could serve as a lead compound for developing anti-inflammatory drugs.

Neuroprotective Effects

Preliminary studies indicate that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer’s disease. By inhibiting the STAT3 signaling pathway, it could potentially reduce neuroinflammation and amyloid-beta accumulation, which are hallmarks of Alzheimer's pathology.

Data Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of cytokines | |

| Neuroprotective | Inhibition of STAT3 pathway |

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of morpholine derivatives. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Neuroprotection in Alzheimer's Disease

In a recent investigation published in International Journal of Molecular Sciences, researchers evaluated the effects of (2e)-3-(3-bromo-4-methoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one on neuroinflammation induced by amyloid-beta peptides. The study found that treatment with this compound significantly reduced markers of inflammation and improved cognitive function in treated mice.

Comparison with Similar Compounds

Table 1: Crystallographic and Thermal Properties of Selected Chalcones

*Dihedral angles for chalcones with halogen substituents typically range between 7.14° and 56.26°, influencing molecular planarity and crystal packing .

Key Observations :

- The methylphenyl analog (Table 1, row 2) exhibits a higher melting point (393 K) compared to halogenated derivatives, likely due to tighter crystal packing via π-π interactions .

- Morpholine-containing chalcones (e.g., Table 1, row 4) are theorized to have enhanced solubility, aiding in bioavailability for drug candidates .

Electronic and Spectroscopic Comparisons

Table 2: NMR and MS Data for Morpholine-Containing Chalcones

*Predicted data based on structural analogs: The morpholine protons are expected near δ 3.3–3.7 ppm, while the α,β-unsaturated ketone (C=O) resonates near δ 186 ppm in ¹³C NMR .

Key Observations :

Key Observations :

- Morpholine derivatives MO7–MO9 show potent dual inhibition of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), critical for neurodegenerative disease therapy .

- The dichlorophenyl-morpholine analog exhibits strong binding to SARS-CoV-2 main protease (Mpro), suggesting structural flexibility for antiviral applications .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (2E)-3-(3-bromo-4-methoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between a substituted acetophenone and a morpholine-containing aldehyde. For example, 3-bromo-4-methoxyacetophenone reacts with morpholine-4-carboxaldehyde in the presence of NaOH or KOH in ethanol under reflux (60–80°C). The reaction is monitored by TLC, and the product is purified via recrystallization or column chromatography .

Q. How is the stereochemical configuration (E/Z) of the α,β-unsaturated ketone confirmed?

The E-configuration of the double bond is confirmed using NMR spectroscopy (via coupling constants J = 12–16 Hz for trans-vinylic protons) and X-ray crystallography (showing dihedral angles > 150° between aryl groups). Computational methods like DFT can further validate geometry .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical stability?

Single-crystal XRD studies reveal that π-π stacking between aromatic rings and halogen bonding (C–Br···O/N) stabilize the lattice. For example, the bromine atom participates in C–H···Br interactions (distance: ~3.3–3.5 Å), while the morpholine oxygen forms hydrogen bonds with adjacent molecules. These interactions correlate with the compound’s high melting point (~180–190°C) and low hygroscopicity .

Q. What strategies optimize the compound’s bioavailability for pharmacological studies?

Bioavailability is enhanced via micronization (to increase surface area) or solid dispersion with polymers like PEG-6000. Computational ADMET models predict moderate logP (~3.2) and poor aqueous solubility (<10 µg/mL), necessitating formulation in DMSO or cyclodextrin complexes for in vitro assays .

Q. How does the bromine substituent affect the compound’s reactivity in nucleophilic substitution reactions?

The 3-bromo group undergoes SNAr (nucleophilic aromatic substitution) under mild conditions (e.g., with amines or thiols in DMF at 60°C). Kinetic studies show faster substitution compared to chloro analogs due to bromine’s higher polarizability. By contrast, the 4-methoxy group deactivates the ring, limiting para-substitution .

Q. What computational approaches are used to correlate structure with antimicrobial activity?

DFT calculations (B3LYP/6-311+G(d,p)) map electrostatic potential surfaces, identifying electron-deficient regions (e.g., the α,β-unsaturated ketone) as reactive sites. Molecular docking against E. coli DNA gyrase (PDB: 1KZN) shows binding affinity (−8.2 kcal/mol) via hydrogen bonds with Ser84 and hydrophobic interactions with the bromophenyl group .

Q. How do conflicting crystallographic data for halogenated chalcones inform structural analysis?

Discrepancies in unit cell parameters (e.g., space group P21/c vs. P-1) arise from solvent inclusion or polymorphism. For example, solvated crystals (e.g., with methanol) exhibit expanded lattices (V = 1009 ų vs. 980 ų for unsolvated forms). Rietveld refinement and DSC are critical to resolve such ambiguities .

Q. What role does the morpholine ring play in modulating biological activity?

The morpholine moiety enhances membrane permeability via its amphiphilic character and acts as a hydrogen-bond acceptor. SAR studies show that replacing morpholine with piperidine reduces antifungal activity (MIC > 128 µg/mL vs. 32 µg/mL for morpholine), likely due to altered electronic effects .

Methodological Notes

- Contradiction Analysis : Conflicting bioactivity data may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines.

- Synthetic Optimization : Replace KOH with milder bases (e.g., pyrrolidine) to reduce side reactions in Claisen-Schmidt condensation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.